molecular formula C10H15ClN4 B13684007 2-Chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine

2-Chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine

Cat. No.: B13684007
M. Wt: 226.70 g/mol
InChI Key: GBFCSEJWKMOMNN-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine is a chemical compound with the molecular formula C10H15ClN4 It is a derivative of pyridine and piperazine, featuring a chlorine atom and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine typically involves the reaction of 2-chloro-4-nitropyridine with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and advanced materials .

Properties

Molecular Formula

C10H15ClN4

Molecular Weight

226.70 g/mol

IUPAC Name

2-chloro-6-(4-methylpiperazin-1-yl)pyridin-4-amine

InChI

InChI=1S/C10H15ClN4/c1-14-2-4-15(5-3-14)10-7-8(12)6-9(11)13-10/h6-7H,2-5H2,1H3,(H2,12,13)

InChI Key

GBFCSEJWKMOMNN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=C2)N)Cl

Origin of Product

United States

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